molecular formula C17H19ClN4O5 B6207347 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride CAS No. 2694728-46-4

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride

Cat. No.: B6207347
CAS No.: 2694728-46-4
M. Wt: 394.8
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Description

4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of 2,6-dioxopiperidin-3-yl with isoindoline-1,3-dione derivatives under specific conditions to form the desired product. The reaction typically requires the use of strong bases or acids, and the conditions must be carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This often requires the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process must also comply with safety and environmental regulations to minimize waste and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of protein interactions and cellular processes.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the activation or inhibition of specific biological processes. The exact mechanism can vary depending on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Pomalidomide: A derivative of thalidomide with immunomodulatory and anti-inflammatory properties.

  • Lenalidomide: Another derivative of thalidomide used in the treatment of certain cancers and immune disorders.

  • Isoniazid: A drug used in the treatment of tuberculosis, which also contains a similar piperidinone ring structure.

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 4-Amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride.

Properties

CAS No.

2694728-46-4

Molecular Formula

C17H19ClN4O5

Molecular Weight

394.8

Purity

95

Origin of Product

United States

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